6-Chloro-2-fluoro-3-iodobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLZPPZBUXGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2 Fluoro 3 Iodobenzyl Alcohol
Transformations Involving the Hydroxyl Group
The primary alcohol moiety in 6-Chloro-2-fluoro-3-iodobenzyl alcohol is a key functional group that can be readily transformed into other important functionalities, such as aldehydes, carboxylic acids, or be derivatized to modulate its reactivity.
Oxidation Reactions to Aldehydes or Carboxylic Acids
The oxidation of the primary benzylic alcohol to either an aldehyde or a carboxylic acid is a fundamental transformation. The outcome of the reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions.
Formation of 6-Chloro-2-fluoro-3-iodobenzaldehyde (B1431660): For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this purpose. sigmaaldrich.com These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. The absence of water is crucial to prevent the formation of the gem-diol hydrate, which would be further oxidized. sigmaaldrich.com The analogous oxidation of 2-chloro-6-fluorotoluene (B1346809) to 2-chloro-6-fluorobenzaldehyde (B137617) using chromyl chloride demonstrates the feasibility of forming such ortho-dihalogenated benzaldehydes. wikipedia.org
Formation of 6-Chloro-2-fluoro-3-iodobenzoic acid: Stronger oxidizing agents will convert the primary alcohol directly into the corresponding carboxylic acid, 6-chloro-2-fluoro-3-iodobenzoic acid. achemblock.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), often referred to as the Jones reagent. wikipedia.orggoogle.com The reaction is typically performed under heating in aqueous conditions to ensure complete oxidation. google.com The existence and commercial availability of 6-chloro-2-fluoro-3-iodobenzoic acid confirms it as a stable product of such oxidation reactions. achemblock.com
The table below summarizes the reagents and expected products for the oxidation of this compound.
| Starting Material | Reagent | Product | Product Class |
| This compound | Pyridinium Chlorochromate (PCC) | 6-Chloro-2-fluoro-3-iodobenzaldehyde | Aldehyde |
| This compound | Dess-Martin Periodinane (DMP) | 6-Chloro-2-fluoro-3-iodobenzaldehyde | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 6-Chloro-2-fluoro-3-iodobenzoic acid | Carboxylic Acid |
| This compound | Chromic Acid (H₂CrO₄) | 6-Chloro-2-fluoro-3-iodobenzoic acid | Carboxylic Acid |
Derivatization for Protection and Activation
In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from interfering with subsequent reaction steps, particularly those involving organometallic reagents or strong bases. This is achieved by converting the alcohol into a stable, unreactive ether or ester derivative, which can be easily removed later.
Common protecting groups for primary alcohols include silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, or acetals like the methoxymethyl (MOM) ether. masterorganicchemistry.comorganic-chemistry.org
Silyl Ether Formation (e.g., TBDMS): The alcohol can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). The resulting silyl ether is robust and stable to a wide range of reaction conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu
Methoxymethyl (MOM) Ether Formation: Reaction with methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) yields the MOM ether. This protecting group is stable to nucleophiles and bases but can be removed under acidic conditions. masterorganicchemistry.com
This protection strategy is essential before performing reactions on the aromatic ring, such as the Suzuki-Miyaura coupling.
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | Acid (e.g., HCl in MeOH) |
Substitution Reactions at the Benzylic Position
The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions at the benzylic position. This two-step sequence involves activation of the alcohol followed by displacement.
A common method is the conversion of the benzyl (B1604629) alcohol to a benzyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. The resulting 1-(chloromethyl)-6-chloro-2-fluoro-3-iodobenzene or 1-(bromomethyl)-6-chloro-2-fluoro-3-iodobenzene is now activated for substitution.
These benzylic halides are valuable intermediates. For instance, they can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids, providing a route to unsymmetrical diarylmethane structures. researchgate.net
Reactivity of Aromatic Halogen Substituents
The presence of three different halogens—fluorine, chlorine, and iodine—on the aromatic ring imparts a highly selective reactivity profile, especially in transition-metal-catalyzed reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions
The differential reactivity of aryl-halogen bonds is a cornerstone of modern synthetic strategy, allowing for sequential and site-selective functionalization of polyhalogenated aromatic compounds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com The reactivity of the carbon-halogen bond in the oxidative addition step, which is the first and often rate-determining step of the catalytic cycle, generally follows the order: C-I > C-Br > C-Cl >> C-F.
For this compound (or its protected form), this reactivity trend dictates that the Suzuki-Miyaura coupling will occur exclusively at the C-I bond. The C-Cl and C-F bonds will remain intact under standard Suzuki conditions, allowing for their potential functionalization in subsequent steps using more forcing conditions if desired.
The reaction would involve treating the protected this compound with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system like dioxane/water or DMF. mdpi.com This regioselective coupling provides a versatile route to a wide array of substituted biaryl and styrenyl compounds, which are important structural motifs in pharmaceuticals and materials science.
The table below illustrates a typical Suzuki-Miyaura reaction setup for this substrate.
| Substrate | Coupling Partner | Catalyst | Base | Product (after deprotection) |
| TBDMS-protected this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (3-Aryl-6-chloro-2-fluorophenyl)methanol |
| TBDMS-protected this compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | (6-Chloro-2-fluoro-3-(4-methoxyphenyl)phenyl)methanol |
| TBDMS-protected this compound | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₃PO₄ | (6-Chloro-2-fluoro-3-vinylphenyl)methanol |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) provides a pathway for the direct replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike electrophilic substitutions, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. numberanalytics.com The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
In this compound, all three halogens are electron-withdrawing and can potentially activate the ring for nucleophilic attack. The relative leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is inverted compared to SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative substituent, rather than the cleavage of the C-X bond.
Given the substitution pattern, several SNAr pathways are conceivable:
Displacement of Fluorine (C2): The fluorine atom at C2 is activated by the para-chloro substituent (C6) and the ortho-iodo substituent (C3). This position is highly susceptible to nucleophilic attack, and displacement of fluoride is often kinetically favored in polyfluoroarenes. nih.govnih.gov
Displacement of Chlorine (C6): The chlorine atom at C6 is activated by the para-fluoro substituent (C2). This pathway is also plausible.
Displacement of Iodine (C3): While iodine is the best leaving group in terms of bond strength, it is the least activating from an electronegativity standpoint for the initial attack.
The presence of multiple activating groups and potential leaving groups can lead to mixtures of products, and achieving selectivity can be challenging. nih.gov The outcome is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.
Directed Ortho-Metallation (DoM) and Lithiation Reactions
Directed ortho-metallation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. chem-station.com The DMG coordinates to the lithium cation, lowering the kinetic barrier for deprotonation at the adjacent site through a complex-induced proximity effect (CIPE). baranlab.org
For this compound, the primary DMG is the hydroxymethyl group (-CH₂OH) or, more effectively, its protected alkoxide form (-CH₂O⁻, formed in situ) or an ether derivative (e.g., -CH₂OMOM). organic-chemistry.org The DMG at C1 directs metallation to the C2 and C6 positions. However, both of these positions are already substituted with halogen atoms (F and Cl, respectively), precluding a standard DoM reaction which requires a C-H bond.
Alternative reactivity pathways with organolithium reagents must be considered:
Halogen-Metal Exchange: Organolithium reagents can undergo rapid halogen-metal exchange with aryl iodides, a reaction that is often much faster than deprotonation. uwindsor.ca Treatment of this compound with an alkyllithium base like n-BuLi at low temperature would likely result in selective lithium-iodine exchange at the C3 position. The resulting aryllithium species could then be trapped with various electrophiles.
DoM Directed by Halogens: Fluorine and chlorine atoms themselves can act as weak to moderate DMGs. organic-chemistry.org However, the directing ability of the hydroxymethyl/alkoxide group is generally stronger, and the presence of the highly reactive iodine atom makes halogen-metal exchange the most probable outcome.
Table 2: Potential Reactivity of this compound with Organolithium Reagents
| Reaction Pathway | Position | Directing/Activating Group | Probable Outcome |
|---|---|---|---|
| Halogen-Metal Exchange | C3 | Iodine | Formation of 3-lithio-6-chloro-2-fluorobenzyl alcohol |
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
The concept of chemoselectivity in this compound revolves around the selective reaction of one functional group or position in the presence of others. The choice of reagent and reaction class is critical for controlling the outcome.
Palladium-Catalysis: As discussed, Pd-catalyzed cross-coupling reactions (Sonogashira, Heck, Buchwald-Hartwig) will exhibit high chemoselectivity for the C-I bond over the C-Cl and C-F bonds due to the vast differences in oxidative addition rates.
Organolithium Reagents: Strong bases like alkyllithiums will chemoselectively engage in halogen-metal exchange at the C-I bond, which is kinetically favored over deprotonation (DoM) or exchange at C-Cl or C-F.
Nucleophilic Aromatic Substitution: Under SNAr conditions, the competition is between the displacement of the different halogen atoms. Selectivity is governed by a combination of the leaving group's ability to stabilize the Meisenheimer intermediate (F > Cl) and the stability of the leaving group anion (I⁻ > Cl⁻ > F⁻). The reaction is highly condition-dependent, but displacement of the activating fluoride at C2 is a likely pathway.
This substrate is a classic example where a single molecule can be sequentially functionalized by judiciously choosing from different classes of chemical reactions, each targeting a specific site based on its unique mechanistic demands.
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms is key to predicting and controlling the reactivity of this compound.
Palladium-Catalyzed Cross-Coupling: The mechanism involves a catalytic cycle of oxidative addition , transmetalation , and reductive elimination . nih.gov The regioselectivity is locked in during the initial oxidative addition step. The Pd(0) complex preferentially inserts into the weakest carbon-halogen bond (C-I), forming a Pd(II)-aryl intermediate. This step is generally irreversible and dictates the final product structure. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-stage addition-elimination process. numberanalytics.com First, the nucleophile attacks the electron-deficient ring to form a tetrahedral, negatively charged Meisenheimer complex. This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto an ortho or para EWG. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and aromaticity is restored. The relative stability of the possible Meisenheimer complexes for attack at C2, C3, or C6 would determine the regiochemical outcome. Some modern variations proceed through a concerted (CSNAr) mechanism or via photoredox-generated radical cations, which can alter the reactivity patterns of unactivated fluoroarenes. acs.orgnih.gov
Directed Ortho-Metallation (DoM): The accepted mechanism involves the initial formation of a complex between the organolithium reagent and the DMG (the oxygen of the benzyl alcohol). chem-station.com This pre-coordination, termed a complex-induced proximity effect (CIPE), positions the base for intramolecular deprotonation of the nearest C-H bond. acs.org For halogen-metal exchange, the mechanism involves a four-centered transition state between the C-I bond and the organolithium reagent.
The predictable yet distinct reactivity of this compound under different mechanistic manifolds makes it a valuable model for illustrating the principles of modern synthetic strategy.
Theoretical and Computational Studies on 6 Chloro 2 Fluoro 3 Iodobenzyl Alcohol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of substituted benzyl (B1604629) alcohols. theaic.org Methods like the hybrid B3LYP functional, often combined with basis sets such as 6-31G(d,p), have been successfully used to determine optimized molecular structures, vibrational frequencies, and electronic properties of related compounds. theaic.orgaun.edu.eg For enhanced accuracy, especially when dealing with heavy atoms like iodine, more advanced basis sets and inclusion of relativistic effects and spin-orbit coupling are often necessary. rsc.orgnih.gov
The electronic structure of 6-Chloro-2-fluoro-3-iodobenzyl alcohol is significantly influenced by its polyhalogenated aromatic ring and the hydroxymethyl group. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. theaic.org
HOMO-LUMO Analysis: The HOMO and LUMO are central to predicting a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insight into the molecule's excitability and its tendency to undergo electronic transitions. For substituted benzyl alcohols, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the ring and the substituent groups. theaic.org In this compound, the presence of three different halogens with varying electronegativity and size (Iodine: 2.66, Chlorine: 3.16, Fluorine: 3.98 on the Pauling scale) creates a complex electronic environment. The iodine atom, being the least electronegative and most polarizable, is expected to significantly influence the HOMO, potentially raising its energy level and making it a site for electrophilic attack. The highly electronegative fluorine atom, in contrast, will withdraw electron density, stabilizing the molecule.
A hypothetical representation of key electronic properties, based on studies of similar molecules, is presented below.
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |
| HOMO Energy | Relatively high | Influence of the large, polarizable iodine atom. |
| LUMO Energy | Lowered by electron-withdrawing groups | Combined effect of chlorine and fluorine. |
| HOMO-LUMO Gap | Moderate | Balance between the effects of iodine (raising HOMO) and fluorine/chlorine (lowering LUMO). |
| Electron Density | Asymmetrically distributed across the ring | Due to the different electronegativities of F, Cl, and I. theaic.org |
The reactivity and site selectivity of this compound can be predicted using several computational descriptors.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. theaic.org For substituted benzyl alcohols, negative potential regions (typically colored red or yellow) are usually found around electronegative atoms like oxygen and the halogens, as well as the π-system of the aromatic ring, indicating sites susceptible to electrophilic attack. theaic.org Positive regions (colored blue) are often located around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack. theaic.org In this compound, the iodine atom's periphery can exhibit a region of positive electrostatic potential known as a "sigma-hole," making it a potential site for halogen bonding interactions. arxiv.org
Site Selectivity: The combination of MEP analysis and calculated atomic charges (e.g., from NBO or Hirshfeld population analysis) can predict the most likely sites for chemical reactions. nih.gov For electrophilic aromatic substitution, the positions on the ring (ortho, meta, para to the hydroxymethyl group) will have different reactivities based on the combined directing effects of the -CH₂OH group and the three halogens. The -CH₂OH group is weakly activating and ortho-, para-directing. The halogens are deactivating but also ortho-, para-directing. The interplay of these effects, along with steric hindrance from the bulky iodine atom, will determine the ultimate regioselectivity of reactions like nitration or further halogenation. nih.gov
The flexibility of the hydroxymethyl group (-CH₂OH) allows for different conformations, the stability of which is influenced by intramolecular interactions.
Dihedral Angles: The conformation of benzyl alcohol and its derivatives is typically described by the dihedral angles around the C(ipso)-C(α) and C(α)-O bonds. missouri.edu Studies on ortho-halogenated benzyl alcohols have shown that they can exist in multiple low-energy conformations, including chiral forms and an achiral form. rsc.org The relative stability of these conformers is determined by a delicate balance of forces, including steric repulsion and intramolecular hydrogen bonding (e.g., OH···X, where X is the halogen). rsc.orgresearchgate.net
Intramolecular Interactions: For this compound, the fluorine atom at the ortho position (position 2) is a key factor. It is likely to form an intramolecular hydrogen bond with the hydroxyl proton (OH···F). This interaction would significantly stabilize a specific conformation, likely a "chelated" gauche structure. researchgate.net The presence of the chlorine atom at the other ortho position (position 6) and the iodine at position 3 would introduce steric constraints and additional, weaker C-H···X interactions that further influence the conformational landscape. researchgate.net High-level calculations are needed to accurately predict the energy differences between these conformers, as some DFT methods have shown shortcomings in reproducing experimental observations for similar systems. rsc.org
| Conformer Type | Predicted Stability for this compound | Key Stabilizing/Destabilizing Interactions |
| Gauche (OH···F) | Most Stable | Strong intramolecular hydrogen bond between the hydroxyl group and the ortho-fluorine atom. researchgate.net |
| Gauche (OH···Cl) | Less Stable | Weaker hydrogen bond compared to OH···F; potential steric clash. |
| Anti | Likely Unstable | Steric hindrance from substituents; lack of stabilizing intramolecular hydrogen bond. missouri.edu |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into intermolecular interactions in condensed phases (e.g., in solution). nih.gov Such simulations are crucial for understanding how this compound would interact with solvent molecules or other solute molecules.
Hydrogen Bonding: In a protic solvent like water or methanol, the hydroxyl group of the benzyl alcohol will act as both a hydrogen bond donor and acceptor. MD simulations can quantify the strength, lifetime, and geometry of these intermolecular hydrogen bonds. nih.gov
Halogen Bonding: A significant interaction for this molecule is halogen bonding, particularly involving the iodine atom. arxiv.org The iodine atom can act as a Lewis acidic center (a "sigma-hole" donor) and interact with Lewis bases, such as the oxygen atom of a solvent molecule or another solute. nih.gov MD simulations using force fields that accurately model halogen bonding are essential to capture this phenomenon. nih.gov
Hydrophobic and π-π Interactions: The halogenated benzene (B151609) ring is hydrophobic and can engage in π-π stacking interactions with other aromatic molecules. researchgate.net MD simulations can reveal the preferred orientation and strength of these interactions, which are critical for understanding aggregation or binding to biological macromolecules.
Transition State Analysis and Reaction Pathway Modeling
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states (TS) and the calculation of activation energies.
Oxidation Reactions: The oxidation of benzyl alcohols to the corresponding aldehydes is a common and well-studied reaction. researchgate.netsemanticscholar.org DFT calculations can be used to model the reaction pathway, for example, involving a hydride transfer mechanism. semanticscholar.org For this compound, the electronic effects of the halogen substituents would influence the stability of any carbocation-like character in the transition state. Electron-withdrawing groups (like F and Cl) generally destabilize such transition states, potentially increasing the activation energy, while the more polarizable iodine might have a more complex effect. researchgate.net
Substitution Reactions: Reactions at the benzylic position, such as nucleophilic substitution, can proceed via SN1 or SN2 mechanisms. khanacademy.org The stability of a potential benzylic carbocation intermediate (relevant for an SN1 pathway) would be influenced by the substituents on the ring. The combined deactivating inductive effect of the halogens would likely disfavor an SN1 mechanism. Computational modeling of the transition states for both pathways would clarify the preferred mechanism under different conditions.
Solvent Effects on Electronic Structure and Reactivity
The properties and reactivity of a molecule can be significantly altered by the solvent. tandfonline.com Computational models can account for these effects.
Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) are widely used to simulate the bulk effect of a solvent. nih.gov These models treat the solvent as a continuous dielectric medium, which can polarize in response to the solute's charge distribution. This approach can predict shifts in electronic absorption spectra (solvatochromism) and changes in reaction barriers in different solvents. tandfonline.comrsc.org For a polar molecule like this compound, moving from a non-polar to a polar solvent is expected to stabilize the ground state and potentially alter the energies of the frontier orbitals.
Explicit Solvation Models: For a more detailed understanding, particularly where specific solvent-solute interactions like hydrogen or halogen bonding are critical, explicit solvent models (used in QM/MM or full QM simulations) are necessary. unt.edu These models include individual solvent molecules in the calculation, providing a more accurate picture of the local solvation shell and its influence on the solute's structure and reactivity. mdpi.com The choice of solvent could influence conformational preferences; for instance, a polar protic solvent might compete for hydrogen bonding with the hydroxyl group, potentially disrupting the intramolecular OH···F bond.
Advanced Analytical Methodologies for Complex Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 6-Chloro-2-fluoro-3-iodobenzyl alcohol. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₅ClFIO. nih.gov HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a measured mass that corresponds closely to the calculated theoretical exact mass of 285.90577 Da. nih.gov This confirmation is a primary step in verifying the successful synthesis of the target compound.
During a synthesis reaction, HRMS can be coupled with a liquid chromatography system (LC-HRMS) to monitor the reaction's progress in near real-time. By analyzing aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the product by observing the corresponding decrease and increase in their respective ion intensities.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific fragmentation data for this compound is not publicly documented, the fragmentation of benzyl (B1604629) alcohol derivatives typically involves characteristic losses. nih.govnih.gov For the title compound, expected fragment ions would include those resulting from the loss of the hydroxyl group ([M-OH]⁺), the entire hydroxymethyl group ([M-CH₂OH]⁺), and the formation of a substituted tropylium (B1234903) ion, which is a common rearrangement for benzyl derivatives. nih.gov The presence of a chlorine atom would also impart a characteristic isotopic pattern ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak), further aiding in structural confirmation.
Table 1: Expected HRMS Data for this compound
| Attribute | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅ClFIO | nih.gov |
| Calculated Exact Mass | 285.90577 Da | nih.gov |
| Expected Molecular Ion (EI) | [C₇H₅ClFIO]⁺ | |
| Expected Protonated Molecule (ESI) | [C₇H₅ClFIO+H]⁺ | |
| Common Fragment 1 | [M-OH]⁺ | nih.govnih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR for specific applications)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity of atoms in this compound. While standard 1D ¹H and ¹³C NMR provide initial data, the complexity of this molecule—with its highly substituted aromatic ring—demands more advanced techniques. ipb.pt
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent protons on the aromatic ring, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. This would definitively link the signals of the benzylic CH₂ protons to the corresponding carbon signal and the aromatic protons to their respective carbons. bmrb.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying the connectivity of the quaternary (non-protonated) carbons in the benzene (B151609) ring by observing their correlations with nearby protons (e.g., the benzylic CH₂ protons). bmrb.io
The presence of fluorine introduces additional complexity and diagnostic utility through ¹H-¹⁹F and ¹³C-¹⁹F coupling. The ¹H NMR spectrum would show splitting of the signal for the proton at position 1 due to coupling with the fluorine at position 2. Similarly, the ¹³C NMR spectrum would exhibit splitting for the carbons near the fluorine atom (C1, C2, C3, and C6), with the magnitude of the coupling constant (J-coupling) decreasing with distance. rsc.org
For specific applications, such as analyzing the compound in its crystalline state or as part of a polymer matrix, Solid-State NMR (SSNMR) could be employed. This technique provides information about the local environment and conformation of molecules in the solid phase, which can differ from the solution state measured by conventional NMR. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Characteristics for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling | Reference |
|---|---|---|---|---|
| ¹H | -CH₂- | ~4.7 | Singlet or doublet (if coupled to OH) | rsc.orgrsc.org |
| ¹H | -OH | Variable (1.5 - 5.5) | Broad singlet or triplet (if coupled to CH₂) | rsc.org |
| ¹H | Aromatic CH (2) | 7.0 - 8.0 | Doublet of doublets (coupled to H1 and F2) | rsc.org |
| ¹³C | -CH₂OH | ~64 | Singlet (or doublet due to C-F coupling) | rsc.org |
| ¹³C | Aromatic C-F | ~160 | Doublet (large ¹JCF coupling) | rsc.org |
| ¹³C | Aromatic C-Cl | ~135 | Singlet (or doublet due to C-F coupling) | rsc.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structures
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net For this compound, which is a solid at room temperature, sigmaaldrich.com obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous structural proof.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the benzene ring and the substituent groups.
Conformation: Revealing the orientation of the hydroxymethyl group relative to the aromatic ring.
Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (potentially involving the iodine or chlorine atoms). These interactions govern the crystal packing and influence the material's bulk properties.
While a crystal structure for this compound has not been reported in public databases, the technique has been successfully applied to numerous related benzyl alcohol derivatives, demonstrating its utility. researchgate.netnih.gov The resulting structural model would serve as the ultimate reference for confirming the regiochemistry of the substituents on the phenyl ring, leaving no ambiguity.
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and can be used to monitor reaction progress. theaic.org
For this compound, the spectra would be characterized by specific vibrational modes:
O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. nih.gov
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are found just below 3000 cm⁻¹. theaic.org
C=C Ring Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring. theaic.org
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond of the primary alcohol. theaic.org
C-X Stretches: The vibrations for the carbon-halogen bonds (C-F, C-Cl, C-I) would appear in the fingerprint region of the spectrum (typically below 1200 cm⁻¹). The C-F stretch is often found around 1100-1200 cm⁻¹, while C-Cl and C-I stretches appear at lower frequencies. nipne.roresearchgate.net
This technique is also valuable for monitoring the conversion of a starting material, such as the corresponding benzaldehyde (B42025), to the final alcohol product. The disappearance of the strong carbonyl (C=O) stretching peak of the aldehyde (around 1700 cm⁻¹) and the concurrent appearance of the broad O-H and C-O stretching bands of the alcohol provide a clear indication of the reaction's advancement. researchgate.net
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | FT-IR | 3200 - 3600 (broad) | nih.gov |
| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 | theaic.org |
| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 3000 | theaic.org |
| Aromatic C=C Stretch | FT-IR/Raman | 1400 - 1600 | theaic.org |
| C-O Stretch | FT-IR/Raman | 1000 - 1250 | theaic.org |
| C-F Stretch | FT-IR | ~1100 - 1200 | nipne.ro |
Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures (e.g., GC-MS, LC-MS beyond basic identification)
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for less volatile or thermally sensitive compounds. The sample is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is highly effective for analyzing crude reaction mixtures. By comparing the chromatograms of the reaction mixture with those of pure standards (when available), one can quantify the purity of the product. The high sensitivity of the MS detector also allows for the identification of minor by-products, which is critical for optimizing reaction conditions.
Table 4: Hypothetical Chromatographic Analysis of a Synthesis Mixture
| Retention Time | Component Identity | Method of Identification | Purpose |
|---|---|---|---|
| Early Eluting | Solvent / Low MW By-products | MS Fragmentation Pattern | Assess reaction cleanliness |
| Intermediate | Starting Material (e.g., Aldehyde) | MS Fragmentation / Standard | Monitor reaction conversion |
| Target Peak | This compound | MS Fragmentation / Exact Mass | Confirm product identity & purity |
Applications of 6 Chloro 2 Fluoro 3 Iodobenzyl Alcohol in Advanced Organic Synthesis
As a Versatile Building Block for Diversified Aromatic Scaffolds
The strategic positioning of three different halogen atoms on the aromatic ring of 6-chloro-2-fluoro-3-iodobenzyl alcohol makes it an exceptionally versatile substrate for a variety of cross-coupling reactions. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for sequential and site-selective functionalization, enabling the synthesis of a wide array of diversified aromatic scaffolds.
The carbon-iodine bond is the most reactive towards common palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of aryl, alkynyl, and vinyl groups at the 3-position of the benzene (B151609) ring, while leaving the chloro and fluoro substituents intact for subsequent transformations. For instance, a Suzuki coupling reaction with an arylboronic acid can be employed to generate a biaryl structure, a common motif in many biologically active compounds.
Table 1: Representative Cross-Coupling Reactions Utilizing the C-I Bond of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | Arylalkyne derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Arylalkene derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | Arylamine derivative |
Following the functionalization at the iodo-position, the less reactive chloro substituent can be targeted under more forcing reaction conditions or with specialized catalyst systems. This sequential approach provides a powerful tool for the regiocontrolled synthesis of trisubstituted aromatic compounds, which are often challenging to prepare through classical methods. The fluorine atom, being the least reactive towards cross-coupling, typically remains in the final product, imparting unique electronic properties and often enhancing metabolic stability and bioavailability in medicinal chemistry applications.
Precursor in the Synthesis of Complex Molecules with Defined Architectures
The utility of this compound as a precursor extends to the synthesis of highly complex molecules with precisely defined three-dimensional structures. A prominent example is its role in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection. sigmaaldrich.com
In the synthesis of Elvitegravir, the 3-chloro-2-fluorobenzyl moiety is a key structural component. While patents often describe the coupling of a pre-functionalized quinolone core with a 3-chloro-2-fluorobenzyl zinc bromide species, the synthesis of this organometallic reagent originates from the corresponding benzyl (B1604629) bromide. bcrec.id this compound can serve as a readily available starting material for the preparation of this crucial intermediate. The alcohol functionality can be easily converted to a bromide, and the iodo-substituent provides a handle for the introduction of other functionalities if a different synthetic strategy is employed.
The synthesis of Elvitegravir underscores the importance of this building block in the pharmaceutical industry. The specific substitution pattern of the aromatic ring is critical for the drug's activity, and the ability to construct this motif efficiently is of paramount importance.
Table 2: Key Intermediates in a Representative Synthesis of Elvitegravir
| Intermediate | Structure | Role |
|---|---|---|
| This compound | Starting material | |
| 3-Chloro-2-fluorobenzyl bromide | Intermediate for organometallic reagent formation | |
| 3-Chloro-2-fluorobenzyl zinc bromide | Key coupling partner in Negishi reaction | |
| Elvitegravir | Final active pharmaceutical ingredient |
Role in the Development of Novel Reagents or Catalysts
While direct applications of this compound in the development of novel reagents or catalysts are not extensively documented in publicly available literature, its structural features suggest significant potential in this area. The benzyl alcohol functionality can be a starting point for the synthesis of various ligands for metal-catalyzed reactions. For example, the hydroxyl group could be converted into a phosphine (B1218219), amine, or other coordinating group. The presence of the halogen substituents could then be used to tune the electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.
Furthermore, the iodo-substituent can be readily converted into an organolithium or Grignard reagent. These organometallic reagents are powerful tools in organic synthesis and could be employed in a variety of transformations. The unique substitution pattern of the resulting organometallic species could lead to novel reactivity or selectivity.
Stereoselective Synthesis Utilizing Chiral Derivatives
The benzyl alcohol moiety of this compound is prochiral, and its conversion to a chiral derivative opens up avenues for its use in stereoselective synthesis. Chiral, non-racemic benzyl alcohols and their derivatives are valuable building blocks and auxiliaries in asymmetric synthesis.
One potential application lies in the use of chiral derivatives of this compound as chiral auxiliaries. By attaching this chiral unit to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Another approach involves the enzymatic or chemical kinetic resolution of racemic this compound to obtain the enantiomerically pure forms. These enantiopure alcohols can then serve as chiral starting materials for the synthesis of enantiomerically pure complex molecules. For instance, the stereoselective reduction of a corresponding ketone precursor could yield the chiral alcohol. Although specific examples utilizing this compound are not prevalent, the general methodologies for the stereoselective synthesis of chiral benzyl alcohols are well-established and could be applied to this substrate.
Table 3: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Application |
|---|---|---|
| Chiral Auxiliary | Attachment of a chiral derivative to a prochiral substrate to control stereochemistry. | Asymmetric aldol (B89426) reactions, Diels-Alder reactions. |
| Kinetic Resolution | Selective reaction of one enantiomer of the racemic alcohol, leaving the other enriched. | Preparation of enantiopure starting materials. |
| Asymmetric Reduction | Stereoselective reduction of the corresponding ketone to yield one enantiomer of the alcohol. | Direct synthesis of the enantiopure alcohol. |
Derivatization Strategies and Structure Reactivity Relationships in 6 Chloro 2 Fluoro 3 Iodobenzyl Alcohol Analogues
Systematic Chemical Modification of Halogen Substituents
The presence of three distinct halogen atoms—fluorine, chlorine, and iodine—on the aromatic ring of 6-chloro-2-fluoro-3-iodobenzyl alcohol offers a rich platform for selective chemical modification. The significant differences in the reactivity of the carbon-halogen bonds allow for a systematic and regioselective derivatization.
One of the most powerful methods for modifying halogen substituents is through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0), making it the primary site for derivatization. Reactions like the Suzuki-Miyaura coupling (with boronic acids or esters), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be selectively performed at the C-I bond while leaving the C-Cl and C-F bonds intact. wikipedia.orglibretexts.orgorganic-chemistry.org
For instance, the Sonogashira coupling of an aryl iodide with a terminal alkyne is a well-established method for forming carbon-carbon bonds under mild conditions, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similarly, the Suzuki-Miyaura coupling provides a versatile route to biaryl compounds by reacting the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org
Following the functionalization of the iodo group, the chloro substituent can be targeted for subsequent modifications under more forcing reaction conditions. While significantly less reactive than the C-I bond, the C-Cl bond can participate in cross-coupling reactions with appropriately chosen catalyst systems, often requiring more electron-rich ligands and higher temperatures. The carbon-fluorine bond is the strongest and generally unreactive under typical palladium-catalyzed conditions, thus remaining as a stable substituent throughout these transformations.
Another strategy for modifying the halogen substituents involves nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a halide ion from the aromatic ring. The reactivity of halogens as leaving groups in SNAr reactions is often the reverse of that seen in cross-coupling, with fluoride (B91410) being the best leaving group due to the high polarization of the C-F bond. youtube.comyoutube.com However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org In the case of this compound, the electronic effects of the other halogens and the benzyl (B1604629) alcohol group would influence the feasibility and regioselectivity of such a reaction.
The benzyl alcohol moiety itself can be modified through oxidation to the corresponding benzaldehyde (B42025) or benzoic acid, which can then participate in a wide range of further transformations. For example, the oxidation of benzyl alcohols to aldehydes can be achieved using reagents like pyrazinium chlorochromate (PCC). nih.gov The resulting aldehyde can then be used in the synthesis of various heterocyclic compounds. nih.gov
| Derivatization Strategy | Target Halogen | Typical Reagents | Product Type |
| Suzuki-Miyaura Coupling | Iodine | Ar-B(OH)₂, Pd catalyst, base | Biaryls |
| Sonogashira Coupling | Iodine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Aryl-alkynes |
| Buchwald-Hartwig Amination | Iodine/Chlorine | Amine, Pd catalyst, base | Aryl-amines |
| Nucleophilic Aromatic Substitution | Fluorine/Chlorine | Strong nucleophile (e.g., alkoxide, amine) | Ether/Amine substituted aromatics |
| Oxidation | Benzyl alcohol | PCC, MnO₂, etc. | Benzaldehyde/Benzoic Acid |
Impact of Halogen Identity and Position on Aromatic Reactivity
The identity and position of the halogen substituents have a profound impact on the reactivity of the aromatic ring in this compound. Halogens exert a dual electronic effect on the ring: they are electron-withdrawing through the inductive effect (-I effect) and electron-donating through resonance (+M or +R effect). quora.comlibretexts.org
The inductive effect is due to the high electronegativity of the halogens, which withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic aromatic substitution. vedantu.commsu.edu The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > Br > I. quora.comlibretexts.org
In this compound, the cumulative inductive effect of the three halogens significantly deactivates the aromatic ring towards electrophilic substitution. The fluorine at C2, being the most electronegative, exerts the strongest deactivating inductive effect. libretexts.orglibretexts.org
The relative reactivity of the different halogens in cross-coupling reactions is primarily dictated by the carbon-halogen bond strength, which follows the order C-F > C-Cl > C-Br > C-I. This is why the C-I bond is the most readily cleaved in oxidative addition steps, allowing for selective functionalization at the C3 position.
| Halogen | Position | Inductive Effect | Resonance Effect | Impact on Reactivity |
| Fluorine | 2 | Strong -I | Weak +M | Strong deactivation, ortho/para direction |
| Iodine | 3 | Weak -I | Weak +M | Site of preferential cross-coupling |
| Chlorine | 6 | Moderate -I | Weak +M | Moderate deactivation, ortho/para direction |
Tuning of Electronic and Steric Properties through Chemical Derivatization
For example, replacing the iodine atom with an electron-donating group, such as a methoxy (B1213986) or an amino group, via cross-coupling reactions would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, introducing a strong electron-withdrawing group, like a trifluoromethyl or nitro group, would further deactivate the ring.
The steric environment around the aromatic ring can also be precisely controlled. The introduction of bulky groups through Suzuki-Miyaura or other coupling reactions can be used to influence the conformation of the molecule and to direct subsequent reactions to less hindered positions. This is particularly relevant in the design of molecules intended to fit into specific binding pockets of enzymes or receptors. A patent for the preparation of a complex molecule containing a 6-(3-chloro-2-fluorobenzyl) moiety highlights the utility of this scaffold in constructing larger, pharmacologically relevant structures. google.com
Regiochemical Control in Directed Functionalization of Similar Halogenated Aromatics
The regiochemical control in the functionalization of polyhalogenated aromatics like this compound is of paramount importance for the synthesis of well-defined isomers. Several strategies can be employed to achieve high regioselectivity.
As previously mentioned, the differential reactivity of the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions is a primary tool for regiocontrol. The predictable reactivity order of I > Br > Cl >> F allows for sequential functionalization of a polyhalogenated arene.
Directed ortho-metalation (DoM) is another powerful technique for achieving regioselectivity. wikipedia.orgchem-station.com In this method, a directing group on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophile. In the context of this compound, the benzyl alcohol itself, or a protected form thereof, could potentially act as a directing group. The -CH₂OH group can be deprotonated to form an alkoxide, which can direct lithiation to the C2 or C6 position. However, the presence of the fluorine at C2 would make the proton at this position more acidic, potentially favoring lithiation at this site. The steric hindrance from the iodine at C3 might also influence the site of metalation. The α-lithiobenzyloxy group, generated from benzyl ethers, has been shown to act as a directed metalation group. researchgate.net
In cases where multiple reactive sites are present, the choice of catalyst, ligands, and reaction conditions can be optimized to favor one product over another. For instance, the use of bulky phosphine (B1218219) ligands on a palladium catalyst can favor reaction at a less sterically hindered position.
Future Directions and Emerging Research Avenues for 6 Chloro 2 Fluoro 3 Iodobenzyl Alcohol
Novel Synthetic Approaches and Catalytic Systems
While the direct synthesis of 6-Chloro-2-fluoro-3-iodobenzyl alcohol is not extensively documented in current literature, its preparation can be logically inferred from the synthesis of analogous structures. A primary route would likely involve the selective reduction of the corresponding aldehyde, 6-chloro-2-fluoro-3-iodobenzaldehyde (B1431660). Future research could focus on developing highly efficient and selective catalytic systems for this transformation.
Catalytic Reduction of 6-chloro-2-fluoro-3-iodobenzaldehyde: The development of chemoselective catalysts that can reduce the aldehyde group without affecting the three distinct halogen substituents is a key research direction.
Transition-Metal Catalysis: Research into catalysts based on metals like ruthenium, rhodium, and iridium, known for their efficacy in the hydrogenation of functionalized aldehydes, could yield highly efficient synthetic routes.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. The use of alcohol dehydrogenases for the asymmetric reduction of the corresponding aldehyde could provide enantiopure (R)- or (S)-6-Chloro-2-fluoro-3-iodobenzyl alcohol, which are valuable for the synthesis of chiral pharmaceuticals and materials. rsc.orgmdpi.com
A comparative look at potential catalytic systems is presented below:
| Catalytic System | Potential Advantages | Research Focus |
| Homogeneous Transition-Metal Catalysts | High activity and selectivity, mild reaction conditions. | Development of ligands to tune selectivity and prevent dehalogenation. |
| Heterogeneous Catalysts | Ease of separation and recyclability, suitable for continuous flow processes. mdpi.com | Nanoparticle catalysts (e.g., supported Pd, Pt) with controlled size and morphology. acs.org |
| Biocatalysis (Enzymes) | High enantioselectivity, environmentally benign conditions (aqueous media, mild temperatures). rsc.orgmdpi.com | Screening for robust enzymes, reaction engineering to improve substrate loading and product yield. nih.gov |
Exploration of New Reactivity Modes and Transformative Reactions
The unique combination of functional groups in this compound allows for a diverse range of chemical transformations. The iodine atom is particularly suited for cross-coupling reactions, while the alcohol can be a handle for oxidation or substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 3-position. researchgate.netmdpi.comnih.govmit.edu
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds. organic-chemistry.org
Sonogashira Coupling: Introduction of alkyne moieties.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
C-O Cross-Coupling: The benzylic alcohol itself can participate in palladium-catalyzed C–O cross-coupling reactions with aryl halides, further expanding its synthetic utility. nih.govmit.edunih.gov
Oxidation and Derivatization of the Benzylic Alcohol: The selective oxidation of the alcohol group to an aldehyde offers another pathway for diversification.
Selective Oxidation: The development of catalytic systems that can oxidize the alcohol without affecting the sensitive halogen atoms is crucial. Green oxidizing agents like molecular oxygen or hydrogen peroxide in combination with catalysts would be a key area of research. mdpi.comacs.orgunits.itmdpi.comtandfonline.com
Potential transformations are summarized in the table below:
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-6-chloro-2-fluorobenzyl alcohols |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-6-chloro-2-fluorobenzyl alcohols |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-6-chloro-2-fluorobenzyl alcohols |
| Selective Oxidation | Oxidant (e.g., TEMPO, O₂, H₂O₂), catalyst | 6-Chloro-2-fluoro-3-iodobenzaldehyde |
Integration with Flow Chemistry and Automated Synthesis Platforms
The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. mit.educhemspeed.com
Flow Chemistry: Continuous-flow reactors offer enhanced heat and mass transfer, allowing for safer handling of potentially hazardous reactions and enabling reactions at elevated temperatures and pressures. researchgate.netcip.com.cn The synthesis and subsequent functionalization of this compound could be significantly optimized using flow-based protocols. For instance, a packed-bed reactor with a heterogeneous catalyst could be used for the continuous production of the alcohol from the corresponding aldehyde. researchgate.net
Automated Synthesis Platforms: Automated systems can rapidly screen reaction conditions (catalysts, solvents, temperature) to identify optimal parameters for the synthesis and derivatization of the title compound. sigmaaldrich.comimperial.ac.uk This high-throughput experimentation can accelerate the discovery of new reactions and applications. chemspeed.com
Sustainable and Atom-Economical Synthesis Protocols
Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste and energy consumption.
Atom Economy: Future research should focus on developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. primescholars.comresearchgate.net For example, direct C-H activation or addition reactions would be more atom-economical than traditional substitution reactions that generate stoichiometric byproducts. nih.gov
Green Catalysts and Solvents: The use of catalysts based on earth-abundant metals, or even metal-free catalysts, is a key aspect of green chemistry. mdpi.comunits.it Similarly, replacing hazardous organic solvents with more benign alternatives like water or bio-derived solvents is a critical research goal. mdpi.com The direct catalytic substitution of benzylic alcohols in water, for instance, produces water as the only co-product. mdpi.com
Q & A
Q. What are the common synthetic routes for 6-chloro-2-fluoro-3-iodobenzyl alcohol, and how can purity be optimized during synthesis?
- Methodological Answer :
The compound can be synthesized via halogenation of benzyl alcohol derivatives. A typical route involves:- Electrophilic substitution : Starting with a benzaldehyde precursor (e.g., 6-chloro-2-fluoro-3-methylbenzaldehyde, as in ), iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
- Reduction : The aldehyde group is reduced to a primary alcohol using agents like NaBH₄ or LiAlH₄.
To optimize purity:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions. For example, the benzyl alcohol proton resonates at δ ~4.5–5.0 ppm, while halogen-induced deshielding affects aromatic protons .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Halogen atoms (Cl, F, I) produce distinct electron density maps, enabling precise positional assignments .
Advanced Research Questions
Q. How do steric and electronic effects of the halogen substituents influence substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and F substituents activate the benzene ring for nucleophilic aromatic substitution (NAS) at the para position to I.
- Steric Effects : The bulky iodine atom at position 3 hinders reactions at adjacent positions. For example, Suzuki-Miyaura coupling is more feasible at position 2 (fluorine’s smaller size allows easier access).
- Experimental Design : Perform kinetic studies (e.g., varying reaction temperature and base strength) to compare substitution rates at different positions .
Q. What computational approaches are suitable for predicting the compound’s reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the iodine atom’s high polarizability lowers LUMO energy, enhancing electrophilic reactivity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or ORCA. Validate results against experimental kinetic data .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Cross-Validation : If NMR and X-ray data conflict (e.g., unexpected coupling constants vs. crystal packing), use alternative techniques like IR spectroscopy or mass spectrometry to verify functional groups and molecular weight.
- Crystallographic Refinement : Employ SHELXL’s twin refinement for twinned crystals or high-resolution data (e.g., synchrotron sources) to resolve ambiguities. Check for disorder in halogen positions using the PART instruction in SHELX .
Q. What strategies can elucidate the compound’s unique reactivity compared to mono- or di-halogenated analogs?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 2-fluoro-3-iodobenzyl alcohol) and compare reaction outcomes (e.g., oxidation to aldehydes vs. ketones).
- Isotopic Labeling : Use ¹⁸O-labeled benzyl alcohol to track oxidation pathways via GC-MS.
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity (Cl: 3.0, F: 4.0, I: 2.5) with reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
